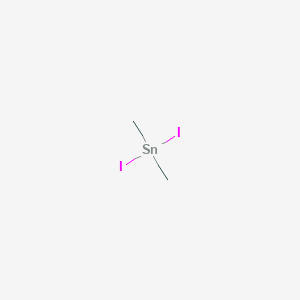
Cyclopropylmethyl 4-nitrophenyl carbonate
Übersicht
Beschreibung
Cyclopropylmethyl 4-nitrophenyl carbonate is a chemical compound with the molecular formula C11H11NO5 and a molecular weight of 237.21 g/mol. It is known for its high reactivity, making it useful in organic synthesis, pharmaceuticals, and other areas.
Vorbereitungsmethoden
The synthesis of Cyclopropylmethyl 4-nitrophenyl carbonate typically involves the reaction of 4-nitrophenyl chloroformate with cyclopropylmethyl alcohol in the presence of a base . The reaction is carried out in an organic solvent such as acetonitrile at room temperature. The product is then purified using standard techniques such as column chromatography .
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Cyclopropylmethyl 4-nitrophenyl carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amine group under appropriate conditions.
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form cyclopropylmethyl alcohol and 4-nitrophenol.
Common reagents used in these reactions include bases such as sodium hydroxide and reducing agents like hydrogen gas or metal hydrides . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cyclopropylmethyl 4-nitrophenyl carbonate has been studied for its various applications in scientific research:
Organic Synthesis: It is used as a reagent for the synthesis of various organic compounds, including amines and alkaloids.
Pharmaceuticals: This compound serves as an intermediate in the synthesis of various drugs and other pharmaceutical compounds.
Industrial Applications: In industry, this compound is used in the production of polycarbonate resins and other materials.
Wirkmechanismus
The mechanism of action of Cyclopropylmethyl 4-nitrophenyl carbonate is not fully understood. it is believed to involve the formation of an intermediate compound, which then undergoes a series of reactions to form the desired product. The presence of a base is thought to facilitate the formation of this intermediate, which then reacts further to yield the final product.
Vergleich Mit ähnlichen Verbindungen
Cyclopropylmethyl 4-nitrophenyl carbonate can be compared with other similar compounds, such as:
Bis(pentafluorophenyl) carbonate: This compound is also used in organic synthesis and has similar reactivity benefits.
4-Nitrophenyl chloroformate: Another compound used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its high reactivity and versatility in different chemical reactions, making it a valuable reagent in both research and industrial applications.
Eigenschaften
IUPAC Name |
cyclopropylmethyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c13-11(16-7-8-1-2-8)17-10-5-3-9(4-6-10)12(14)15/h3-6,8H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEOUENFAXRSKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- (9CI)](/img/structure/B3120915.png)






